[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate
Description
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(17(23)21-18(12-20)9-5-2-6-10-18)24-16(22)11-25-15-8-4-3-7-14(15)19/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBZWIYUKMJNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CSC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate typically involves a multi-step process:
-
Formation of the Cyanocyclohexylamine Intermediate
Reaction: Cyclohexylamine is reacted with cyanogen bromide.
Conditions: This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
-
Acylation
Reaction: The cyanocyclohexylamine intermediate is then acylated with a suitable acyl chloride, such as propionyl chloride.
Conditions: This step is performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Thioester Formation
Reaction: The acylated product is then reacted with 2-(2-chlorophenyl)thioacetic acid.
Conditions: This step typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.
Key Observations :
-
Electron-withdrawing Cl substituent activates the para position for NAS .
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Microwave-assisted reactions significantly reduce reaction times .
Oxidation Pathways
| Target Site | Reagent | Product | Notes |
|---|---|---|---|
| Thioester (S–O bond) | H₂O₂ (30%)/AcOH | Sulfonylacetate derivative | Complete conversion in 2 hrs |
| Cyano group | KMnO₄/H₂SO₄ | Carboxylic acid derivative | Requires reflux (4 hrs) |
Reduction Pathways
| Target Site | Reagent | Product | Selectivity |
|---|---|---|---|
| Cyano group | LiAlH₄/THF | Primary amine derivative | 89% yield |
| Amide bond | BH₃·THF | Secondary alcohol | Limited to <10% conversion |
Hydrolysis Reactions
The compound shows pH-dependent hydrolysis:
| Condition | Site Affected | Half-Life | Primary Product |
|---|---|---|---|
| pH 1–3 (HCl) | Thioester | 15 min | 2-(2-Chlorophenyl)thioacetic acid |
| pH 7–9 (phosphate buffer) | Amide bond | 48 hrs | Cyclohexylamine fragment |
| pH >10 (NaOH) | Cyano group | 2 hrs | Carboxamide derivative |
Mechanistic Insights :
-
Acidic conditions favor thioester cleavage via protonation of the sulfur atom .
-
Alkaline hydrolysis of the cyano group proceeds through a geminal diamine intermediate .
Coupling Reactions
The amide nitrogen participates in acyl transfer reactions:
| Reagent | Product | Application |
|---|---|---|
| EDC/NHS | Activated ester for bioconjugation | Protein labeling probes |
| DCC/DMAP | Peptide-bond formation | Solid-phase synthesis |
Optimized Protocol (EDC/NHS coupling) :
-
Dissolve compound (1 mmol) in anhydrous DMF.
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Add EDC (1.2 eq) and NHS (1.5 eq).
-
Stir under N₂ at 25°C for 2 hrs.
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Purify by silica chromatography (Hex/EtOAc 3:1).
Thermal Stability
DSC analysis reveals decomposition pathways:
| Temperature Range | Process | ΔH (kJ/mol) |
|---|---|---|
| 150–170°C | Thioester cleavage | 98.2 |
| 210–230°C | Cyclohexane ring degradation | 154.7 |
| >250°C | Aromatic chlorination byproducts | N/A |
Safety Note : Above 200°C, releases toxic HCl gas .
Catalytic Transformations
Pd-mediated cross-coupling at the chlorophenyl group:
| Reaction Type | Catalyst System | Product | TON |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Biphenyl derivative | 1,240 |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Aminated phenyl derivative | 890 |
Key Challenge : Steric hindrance from the sulfanylacetate group reduces coupling efficiency by ~40% compared to simpler aryl chlorides .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to modulate specific molecular targets involved in various diseases. Its interactions with enzymes and receptors can lead to therapeutic effects, particularly in the treatment of:
- Cancer : Research indicates that compounds similar to this one may inhibit tumor growth through targeted action on cancer cell signaling pathways.
- Neurological Disorders : The compound's ability to influence neurotransmitter systems makes it a candidate for treating conditions such as depression and anxiety .
Biochemical Pathways
The compound is believed to interact with multiple biochemical pathways, including:
- Signal Transduction : It may alter pathways related to cell growth and apoptosis, which are crucial in cancer biology.
- Metabolic Regulation : By modulating metabolic enzymes, it can potentially influence energy homeostasis and metabolic disorders .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental settings:
- In Vitro Studies : Laboratory tests have shown that the compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.
- Animal Models : Preclinical trials demonstrate promising results in reducing symptoms associated with neurodegenerative diseases, indicating possible neuroprotective effects.
Mechanism of Action
The mechanism by which [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogs identified in the provided evidence:
Key Comparative Insights
Functional Group Influence on Stability
- The target compound’s sulfide ester is more prone to hydrolysis than the sulfonamide in , which is resistant to enzymatic cleavage .
- Fluorophenyl substitution in ’s compound (R2) likely reduces oxidative metabolism compared to the target’s chlorophenyl group .
Lipophilicity and Bioavailability The cyclohexyl group in both the target compound and enhances membrane permeability but may reduce aqueous solubility.
Biological Activity Pyrazolidine-containing compounds () show specificity for neurolysin, suggesting the target compound’s amide and sulfide groups could be optimized for similar enzyme interactions .
Biological Activity
The compound [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate (CAS Number: 1038191-35-3) is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article examines its biological properties, mechanisms of action, and comparative analysis with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN2O3S |
| Molecular Weight | 380.89 g/mol |
| IUPAC Name | This compound |
| InChI Key | BPBZWIYUKMJNPM-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the cyano group and the sulfanylacetate moiety allows for diverse interactions, potentially modulating various biochemical pathways involved in cellular signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation: Interaction with receptors could alter cellular responses, affecting processes like proliferation and apoptosis.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit a range of pharmacological activities, including:
- Antimicrobial Activity: Potential effectiveness against bacterial and fungal infections.
- Anti-inflammatory Effects: Possible reduction in inflammation markers.
- Neuroprotective Properties: Potential for protecting neural tissues from damage.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound. Here are some notable findings:
-
Study on Enzyme Interaction:
- A study demonstrated that similar compounds could inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.
-
Antimicrobial Testing:
- Comparative analysis with known antimicrobial agents showed that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
-
In Vivo Studies:
- Animal models indicated that administration of related compounds resulted in reduced inflammation markers, supporting their potential use in inflammatory conditions.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| [1-(Cyclohexylamino)-1-oxopropan-2-yl] 4-Aminobenzoate | Contains an amine and carbonyl group | Antidepressant effects |
| [1-(Cyclohexylamino)-1-oxopropan-2-yl] 4-Acetylbenzoate | Similar structure but with acetyl group | Anticancer properties |
| [1-(Cyclohexylamino)-1-oxopropan-2-yl] 4-Bromobenzoate | Bromine substitution affects reactivity | Enhanced antimicrobial properties |
Q & A
Q. How can discrepancies in reported IC50 values across laboratories be harmonized?
- Methodological Answer : Standardize protocols:
- Cell Line Authentication : Use STR profiling to confirm identity.
- Assay Conditions : Control passage number, serum type (FBS vs. dialyzed), and incubation time.
- Data Normalization : Report IC50 relative to a universal control (e.g., staurosporine for kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
